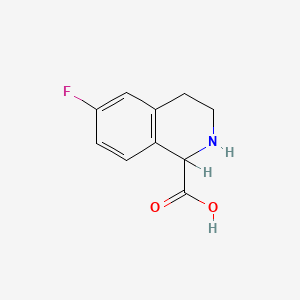
6-氟-1,2,3,4-四氢异喹啉-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a chemical compound with the CAS Number: 1260641-86-8 . It has a molecular weight of 195.19 and its linear formula is C10H10FNO2 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .科学研究应用
1. C(1)-Functionalization of Tetrahydroisoquinolines
- Application : The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been a subject of considerable research interest. These C(1)-substituted derivatives can act as precursors for various alkaloids displaying multifarious biological activities .
- Method : The method involves multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
- Results : This method has been used to synthesize a wide range of biologically active compounds .
2. Inhibitors of the PD-1/PD-L1 Immune Checkpoint Pathway
- Application : 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives have been used as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .
- Method : The method involves the design and synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives containing a 5-cyano-3-pyridinyl or 3-cyanophenyl appendage .
- Results : Some of these inhibitors demonstrated improved activity against the PD-1/PD-L1 protein–protein interaction .
3. Anti-Inflammatory Agents
- Application : Some THIQ derivatives are known to function as anti-inflammatory agents .
- Method : The method involves the design and synthesis of THIQ derivatives with specific functional groups .
- Results : These derivatives have shown promising results in reducing inflammation .
4. Anti-Viral Compounds
- Application : Certain THIQ derivatives have been used as anti-viral compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the replication of viruses .
- Results : These derivatives have shown potential in inhibiting the growth of various viruses .
5. Anti-Fungal Compounds
- Application : THIQ derivatives have been used as anti-fungal compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the growth of fungi .
- Results : These derivatives have shown potential in inhibiting the growth of various fungi .
6. Anti-Cancer Compounds
- Application : Certain THIQ derivatives have been used as anti-cancer compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the growth of cancer cells .
- Results : These derivatives have shown potential in inhibiting the growth of various types of cancer cells .
7. Anti-Bacterial Compounds
- Application : Certain THIQ derivatives have been used as anti-bacterial compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the growth of bacteria .
- Results : These derivatives have shown potential in inhibiting the growth of various bacterial strains .
8. Anti-Parasitic Compounds
- Application : THIQ derivatives have been used as anti-parasitic compounds .
- Method : The method involves the synthesis of THIQ derivatives that can inhibit the growth of parasites .
- Results : These derivatives have shown potential in inhibiting the growth of various parasites .
9. Parkinson’s Disease Treatment
- Application : Certain THIQ derivatives have been used for the treatment of Parkinson’s disease .
- Method : The method involves the synthesis of THIQ derivatives that can alleviate the symptoms of Parkinson’s disease .
- Results : These derivatives have shown potential in alleviating the symptoms of Parkinson’s disease .
10. Cardiovascular Disease Treatment
- Application : Certain THIQ derivatives have been used for the treatment of cardiovascular diseases .
- Method : The method involves the synthesis of THIQ derivatives that can alleviate the symptoms of cardiovascular diseases .
- Results : These derivatives have shown potential in alleviating the symptoms of cardiovascular diseases .
11. Central Nervous System Disease Treatment
- Application : Certain THIQ derivatives have been used for the treatment of central nervous system diseases .
- Method : The method involves the synthesis of THIQ derivatives that can alleviate the symptoms of central nervous system diseases .
- Results : These derivatives have shown potential in alleviating the symptoms of central nervous system diseases .
12. Hormonal Disease Treatment
- Application : Certain THIQ derivatives have been used for the treatment of hormonal diseases .
- Method : The method involves the synthesis of THIQ derivatives that can alleviate the symptoms of hormonal diseases .
- Results : These derivatives have shown potential in alleviating the symptoms of hormonal diseases .
安全和危害
未来方向
THIQ based compounds, including 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel THIQ analogs with potent biological activity . The future of these compounds lies in further exploration of their biological potential, structural–activity relationship (SAR), and mechanism of action .
属性
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14/h1-2,5,9,12H,3-4H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOUVNLVPPEGSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696274 |
Source


|
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
CAS RN |
1260641-86-8 |
Source


|
| Record name | 6-Fluoro-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-6-[bis(tert-butoxycarbonyl)-amino]-4-chloropyrimidine](/img/structure/B566983.png)
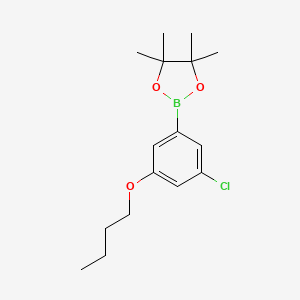
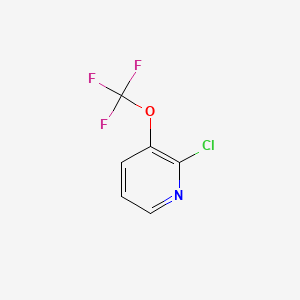
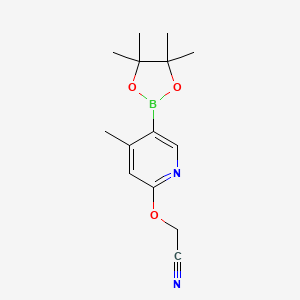
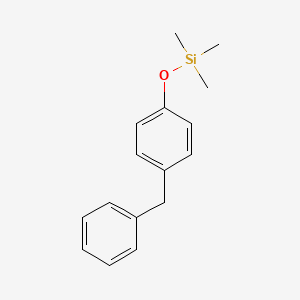
![furo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B566993.png)
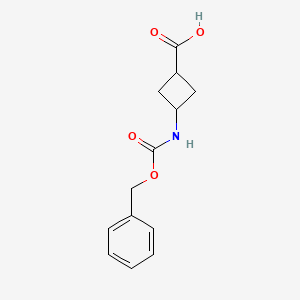
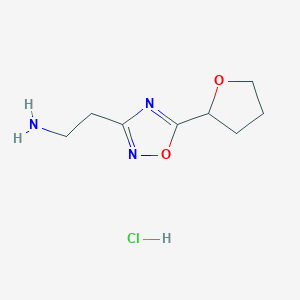
![[(2S,4R)-4-(dimethylamino)-2-pyrrolidinyl]methanol](/img/structure/B567001.png)
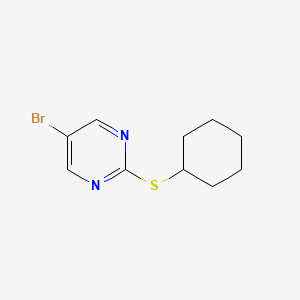
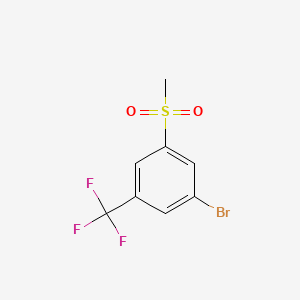
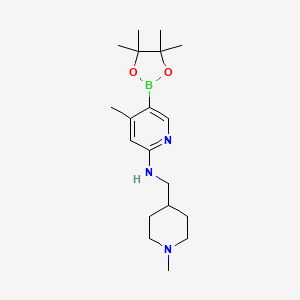
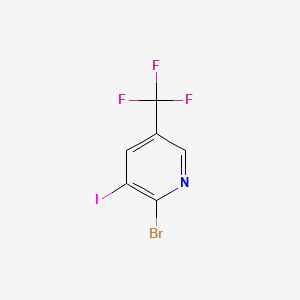
![2,6-Dibromo-4,8-bis(octyloxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567006.png)